molecular formula C10H12BrNO B1412491 4-Bromo-3-(cyclopropylmethoxy)aniline CAS No. 1369882-43-8

4-Bromo-3-(cyclopropylmethoxy)aniline

Cat. No.: B1412491
CAS No.: 1369882-43-8
M. Wt: 242.11 g/mol
InChI Key: NKYLCYFFKIFYOJ-UHFFFAOYSA-N
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Description

4-Bromo-3-(cyclopropylmethoxy)aniline (CAS: 1369882-43-8) is a brominated aniline derivative featuring a cyclopropylmethoxy substituent at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₂BrNO, with a molecular weight of 242.11 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The cyclopropylmethoxy group introduces steric bulk and moderate electron-donating effects, distinguishing it from other bromoaniline derivatives with stronger electron-withdrawing or bulky substituents .

Properties

IUPAC Name

4-bromo-3-(cyclopropylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYLCYFFKIFYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(cyclopropylmethoxy)aniline typically involves the protection of the aniline nitrogen, followed by bromination and subsequent deprotection. One common method involves the use of acetyl chloride to protect the aniline nitrogen, followed by bromination with bromine. The protected intermediate is then deprotected to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar protection and bromination strategies. The use of eco-friendly solvents and mild reaction conditions is often preferred to ensure safety and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(cyclopropylmethoxy)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The aniline group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form corresponding amines.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: Bromine in the presence of a protecting group for the aniline nitrogen.

    Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.

Scientific Research Applications

4-Bromo-3-(cyclopropylmethoxy)aniline is used in several scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: In the study of biological pathways and as a potential pharmacophore in drug discovery.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(cyclopropylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the cyclopropylmethoxy group can influence its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 4-Bromo-3-(cyclopropylmethoxy)aniline with structurally related bromoanilines, focusing on substituent effects:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Electronic Nature of Substituent
This compound Cyclopropylmethoxy (-OCH₂C₃H₅) C₁₀H₁₂BrNO 242.11 Moderate electron-donating
4-Bromo-3-(trifluoromethyl)aniline Trifluoromethyl (-CF₃) C₇H₅BrF₃N 240.02 Strong electron-withdrawing
4-Bromo-3-methylaniline Methyl (-CH₃) C₇H₈BrN 186.05 Weak electron-donating
4-Bromo-3-(methylsulphonyl)aniline Methylsulphonyl (-SO₂CH₃) C₇H₈BrNO₂S 250.11 Strong electron-withdrawing
4-Bromo-3-cyclopropylaniline Cyclopropyl (-C₃H₅) C₉H₁₀BrN 212.09 Steric bulk, weak electron effects
4-Bromo-3-(1,3-dioxolan-2-yl)aniline 1,3-Dioxolane C₉H₁₀BrNO₂ 260.09 Electron-donating (protecting group)

Key Observations :

  • The cyclopropylmethoxy group provides a balance of steric hindrance and mild electron donation, unlike the strongly electron-withdrawing -CF₃ or -SO₂CH₃ groups .
  • Methyl and cyclopropyl substituents are less sterically demanding, making their parent compounds more reactive in nucleophilic substitution reactions compared to the bulkier cyclopropylmethoxy derivative .

Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³)
This compound Not reported Not reported Not reported
4-Bromo-3-(trifluoromethyl)aniline 47–49 81–84 (0.5 mmHg) 1.6925 (estimate)
4-Bromo-3-methylaniline Not reported Not reported Not reported
4-Bromo-3-(methylsulphonyl)aniline Not reported Not reported Not reported

Notes:

  • The trifluoromethyl derivative has well-documented physical properties due to its industrial applications .
  • Data gaps for other compounds highlight the need for further experimental characterization.

Biological Activity

4-Bromo-3-(cyclopropylmethoxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12BrNO, featuring a bromine atom and a cyclopropylmethoxy group attached to an aniline structure. The presence of these functional groups is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The bromine atom enhances its lipophilicity, potentially increasing membrane permeability and facilitating interactions with various receptors and enzymes. The cyclopropylmethoxy group may also play a role in modulating its pharmacological effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Potential : There is growing interest in the anticancer properties of this compound. Its structural features may allow it to inhibit cancer cell proliferation through various pathways, although specific mechanisms remain under investigation .
  • Phosphodiesterase Inhibition : Some studies have suggested that compounds related to this compound may act as selective inhibitors of phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways. This inhibition could lead to therapeutic effects in conditions such as asthma and inflammation .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study investigating various derivatives found that certain modifications to the aniline structure enhanced antimicrobial efficacy against specific bacterial strains. The results indicated a dose-dependent response, highlighting the potential for developing new antimicrobial agents based on this compound.
  • Anticancer Studies : In vitro assays demonstrated that this compound could inhibit the growth of cancer cell lines. The compound showed significant cytotoxicity at higher concentrations, suggesting potential as a lead compound for cancer therapy. Further studies are necessary to elucidate the specific pathways involved in its anticancer effects .
  • Pharmacological Profiling : A pharmacological evaluation revealed that this compound exhibited favorable pharmacokinetic properties, including good oral bioavailability and CNS penetration, making it a promising candidate for central nervous system-related disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameKey FeaturesBiological Activity
4-Bromo-3-methoxyanilineMethoxy group instead of cyclopropylModerate antimicrobial activity
4-Chloro-3-(cyclopropylmethoxy)anilineChlorine atom enhances reactivityPotential anticancer agent
Ethyl 4-bromo-3-cyano-5-hydroxybenzoateContains cyano and hydroxy groupsAntimicrobial and anticancer

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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